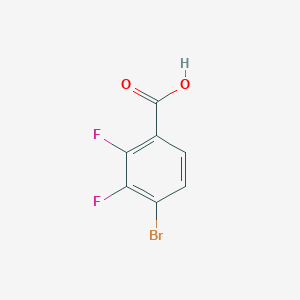

4-Bromo-2,3-difluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUDFVTZXQTEFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598329 | |

| Record name | 4-Bromo-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194804-91-6 | |

| Record name | 4-Bromo-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,3-difluorobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of valuable compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom and two adjacent fluorine atoms on the benzene ring, imparts specific reactivity and properties that make it a versatile intermediate for creating complex molecules with desired biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 194804-91-6 | [1] |

| Molecular Formula | C₇H₃BrF₂O₂ | [1] |

| Molecular Weight | 237.00 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 156-158 °C | [2] |

| Boiling Point | 288 °C (Predicted) | |

| Solubility | Good solubility in most organic solvents. | [2] |

| pKa | 2.70 ± 0.10 (Predicted) |

Spectral Data

Synthesis

A plausible and commonly employed method for the synthesis of this compound involves the bromination of 2,3-difluorobenzoic acid.[2] While a detailed experimental protocol for this specific transformation is not widely published, a general procedure can be adapted from similar reactions.

Experimental Protocol: Synthesis of this compound (General Procedure)

Materials:

-

2,3-Difluorobenzoic acid

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings (as catalyst)

-

A suitable inert solvent (e.g., dichloromethane or carbon tetrachloride)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr fumes), dissolve 2,3-difluorobenzoic acid in the chosen inert solvent.

-

Add a catalytic amount of iron(III) bromide or iron filings to the solution.

-

From the dropping funnel, add bromine dropwise to the stirred solution at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and a saturated aqueous solution of sodium bicarbonate to extract the acidic product into the aqueous layer.

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of two important classes of biologically active molecules: quinolonecarboxylic acids and anthranilic diamides.[1]

Quinolonecarboxylic Acids

Quinolonecarboxylic acids are a broad class of synthetic antibacterial agents.[7] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[8] This inhibition leads to the disruption of bacterial DNA synthesis and ultimately cell death.

The following diagram illustrates the signaling pathway targeted by quinolone antibiotics.

Caption: Mechanism of action of quinolone antibiotics.

Anthranilic Diamides

Anthranilic diamides are a class of insecticides with a novel mode of action.[9] They selectively target and activate insect ryanodine receptors, which are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.[10][11] This activation leads to an uncontrolled release of intracellular calcium stores, causing muscle contraction, paralysis, and ultimately the death of the insect.[2][12] A key advantage of anthranilic diamides is their high selectivity for insect ryanodine receptors over mammalian receptors, contributing to their favorable safety profile for non-target organisms.[10]

The signaling pathway for anthranilic diamide insecticides is depicted below.

Caption: Mechanism of action of anthranilic diamide insecticides.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information from closely related compounds, such as 4-bromo-2-fluorobenzoic acid and 4-bromo-2,6-difluorobenzoic acid, indicates that it should be handled with care.[12][13] It is likely to be an irritant to the eyes, skin, and respiratory system.[12]

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its unique structural features allow for the synthesis of complex molecules with potent biological activities. A thorough understanding of its chemical properties, synthesis, and the biological pathways of its derivatives is crucial for researchers and scientists working in these fields. As with all chemical reagents, proper safety precautions should be strictly followed during its handling and use.

References

- 1. researchgate.net [researchgate.net]

- 2. A retrospective look at anthranilic diamide insecticides: discovery and lead optimization to chlorantraniliprole and cyantraniliprole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. rsc.org [rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 194804-91-6|this compound|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. gpnmag.com [gpnmag.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,3-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2,3-difluorobenzoic acid, a key intermediate in modern medicinal chemistry. The information presented herein is intended to support research and development activities by providing a consolidated resource of its essential physicochemical characteristics.

Core Physical and Chemical Properties

This compound, with the CAS number 194804-91-6, is a halogenated aromatic carboxylic acid.[1][2][3] Its structure, featuring a bromine atom and two fluorine atoms on the benzoic acid scaffold, imparts unique electronic and lipophilic properties that are valuable in the design of bioactive molecules. A summary of its key physical properties is provided in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₂O₂ | [1][3] |

| Molecular Weight | 237.00 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 196-198 °C | [1] |

| Boiling Point | 288 °C (Predicted) | [1] |

| Density | 1.872 g/cm³ (Predicted) | [1] |

Acidity and Solubility

| Property | Value | Source |

| pKa | 2.70 ± 0.10 (Predicted) | |

| Solubility | Soluble in methanol (inferred from the solubility of the related compound 4-Bromo-2,6-difluorobenzoic acid).[4] Specific quantitative data for this compound is not readily available. |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of this compound and related substituted benzoic acids.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus. A small, finely powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point. The sharpness of the melting point range can also serve as an indicator of purity.[5]

Determination of Solubility

A qualitative assessment of solubility can be performed by systematically testing the dissolution of a small amount of this compound in various solvents at room temperature.[6][7]

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Agitate the mixture and observe for dissolution. Test the pH of the resulting solution.

-

Aqueous Base and Acid Solubility: For water-insoluble compounds, test for solubility in 5% aqueous solutions of sodium bicarbonate (NaHCO₃), sodium hydroxide (NaOH), and hydrochloric acid (HCl).[8] Solubility in NaHCO₃ or NaOH is indicative of an acidic compound, while solubility in HCl suggests a basic compound.

-

Organic Solvent Solubility: Test the solubility in a range of common organic solvents, such as methanol, ethanol, acetone, and dichloromethane, by adding approximately 25 mg of the compound to 0.75 mL of the solvent and observing for dissolution.

For a quantitative determination, a saturated solution of the compound in a specific solvent is prepared at a controlled temperature. The concentration of the dissolved solid in a filtered aliquot of the solution is then determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be accurately determined by reverse-phase HPLC.[9][11]

-

Sample Preparation: A standard solution of the compound is prepared by dissolving a precisely weighed amount in a suitable solvent, such as methanol or a mixture of acetonitrile and water.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer with a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance is used.

-

-

Analysis: The sample solution is injected into the HPLC system. The retention time and peak area of the main component are recorded. The percentage purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Isotope dilution gas chromatography-mass spectrometry (GC-MS) can also be employed for highly accurate quantification.[12]

Applications in Synthetic Chemistry Workflows

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of multiple reaction sites that allow for sequential and regioselective modifications.

Role in the Synthesis of GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes. This compound and its isomers can serve as key intermediates in the synthesis of GPR119 agonists.[13][14][15] The general synthetic workflow is depicted below.

Caption: Synthetic workflow for GPR119 agonists.

Role in the Synthesis of Sodium Channel Blockers

Substituted benzoic acids are also integral to the synthesis of sodium channel blockers, which are used as local anesthetics and for the treatment of cardiac arrhythmias and neurological disorders.[16][17] The workflow often involves the formation of an amide bond, a common bioisostere in medicinal chemistry.

Caption: Synthetic pathway to sodium channel blockers.

References

- 1. This compound CAS#: 194804-91-6 [m.chemicalbook.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. scbt.com [scbt.com]

- 4. 4-Bromo-2,6-difluorobenzoic acid CAS#: 183065-68-1 [m.chemicalbook.com]

- 5. quora.com [quora.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fsis.usda.gov [fsis.usda.gov]

- 12. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchwithnj.com [researchwithnj.com]

- 15. researchgate.net [researchgate.net]

- 16. frontiersin.org [frontiersin.org]

- 17. biorxiv.org [biorxiv.org]

In-Depth Technical Guide: 4-Bromo-2,3-difluorobenzoic acid (CAS: 194804-91-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,3-difluorobenzoic acid, a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This document consolidates essential physicochemical data, detailed experimental protocols, spectroscopic information, and safety guidelines to support its effective use in research and development.

Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a bromine atom and two fluorine atoms on the benzoic acid core, imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 194804-91-6 | [1][2] |

| Molecular Formula | C₇H₃BrF₂O₂ | [1][2] |

| Molecular Weight | 237.00 g/mol | [1][2] |

| Melting Point | 196-198 °C | [1] |

| Boiling Point | 288 °C | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol. Other data not specified. | [3] |

Synthesis and Experimental Protocols

Logical Synthesis Workflow:

Caption: Plausible synthetic workflow for this compound.

Detailed Hypothetical Protocol:

-

Step 1: Lithiation of 1-Bromo-2,3-difluorobenzene. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, place a solution of 1-bromo-2,3-difluorobenzene in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. To this, slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in hexanes via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Step 2: Carboxylation. While maintaining the low temperature, add crushed dry ice (solid CO₂) in excess to the reaction mixture. The reaction is highly exothermic, so the addition should be done portion-wise to control the temperature. Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

-

Step 3: Work-up and Purification. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Spectroscopic Data

Specific spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated:

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). Due to the fluorine and bromine substituents, the aromatic protons will exhibit complex splitting patterns (doublets or doublet of doublets) arising from H-F and H-H couplings.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon atoms directly bonded to fluorine will show characteristic large C-F coupling constants. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups.

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterization. It is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely exhibiting doublet or doublet of doublets splitting due to F-F and F-H couplings.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group in the region of 2500-3300 cm⁻¹. A sharp C=O stretching absorption for the carbonyl group will be prominent around 1700 cm⁻¹. C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region, and C-Br stretching will appear at lower wavenumbers.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group and subsequent cleavages of the aromatic ring.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of various high-value chemicals.

-

Pharmaceutical Synthesis: It is a key building block for the synthesis of certain active pharmaceutical ingredients (APIs). The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. It is used in the preparation of quinolonecarboxylic acid derivatives which are used as antibiotics.[1]

-

Agrochemical Synthesis: This compound is utilized in the development of new pesticides and herbicides.[1] The specific substitution pattern can contribute to the biological activity and selectivity of the final agrochemical product. It can be used to synthesize anthranilic diamides as insecticides.[1]

Illustrative Application Workflow:

Caption: Applications of this compound in synthesis.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not provided in the search results, safety precautions for similar halogenated benzoic acids should be strictly followed.

Hazard Identification (based on related compounds):

-

Causes skin irritation.[4]

-

Causes serious eye irritation.[4]

-

May cause respiratory irritation.[4]

-

Harmful if swallowed.[4]

Recommended Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to minimize exposure to dust and vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

First Aid Measures (general recommendations):

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment and adherence to established laboratory safety protocols. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Bromo-2,3-difluorobenzoic acid

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its chemical structure, physicochemical properties, a representative synthesis protocol, and its applications in research and development.

Chemical Structure and Identification

This compound is an organic compound featuring a benzene ring substituted with a carboxylic acid group, a bromine atom, and two fluorine atoms.

-

IUPAC Name: this compound

-

CAS Number: 194804-91-6[1]

-

Molecular Formula: C₇H₃BrF₂O₂[1]

-

Molecular Weight: 237.00 g/mol [1]

References

4-Bromo-2,3-difluorobenzoic Acid: A Technical Overview for Chemical Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of various high-value chemical compounds. Its structural features, including the presence of bromine and fluorine atoms, make it a versatile building block in the development of pharmaceuticals and agrochemicals. This technical guide provides a summary of its known properties, applications, and a generalized overview of its synthetic utility.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrF₂O₂ | [1] |

| Molecular Weight | 237.00 g/mol | [1][2] |

| CAS Number | 194804-91-6 | [1][2] |

| Melting Point | 196-198 °C | [2] |

| Boiling Point | 288 °C | [2] |

| Density | 1.872 g/cm³ | [2] |

| Flash Point | 128 °C | [2] |

Synthesis and Spectroscopic Data

Similarly, comprehensive spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound is not widely published. Researchers are advised to acquire and interpret their own analytical data upon synthesis or procurement of the compound.

Applications in Synthesis

This compound is a key intermediate in the synthesis of two major classes of commercial products: quinolonecarboxylic acid derivatives, which are used as antibiotics, and anthranilic diamides, which are utilized as insecticides.[2]

Quinolone Antibiotics

In the synthesis of quinolone antibiotics, the 4-bromo-2,3-difluorobenzoyl moiety can be incorporated into the core structure of the antibiotic. The fluorine atoms are known to enhance the antibacterial activity of quinolones.

Anthranilic Diamide Insecticides

For anthranilic diamide insecticides, this benzoic acid derivative is a precursor for forming part of the molecule that binds to ryanodine receptors in insects, leading to their paralysis and death.

Due to the proprietary nature of commercial manufacturing processes, detailed experimental protocols for the conversion of this compound into these final products are not publicly available.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound as a synthetic intermediate. This represents a logical progression from the starting material to a final, biologically active molecule.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. The absence of detailed experimental protocols necessitates that any synthetic work be conducted by qualified professionals with appropriate safety precautions. The visualization provided is a generalized representation and may not reflect the actual synthetic pathway for any specific compound.

References

4-Bromo-2,3-difluorobenzoic Acid: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with 4-Bromo-2,3-difluorobenzoic acid (CAS No. 194804-91-6). The information is intended to support safe handling, storage, and use of this compound in research and development settings. Data has been compiled from available Safety Data Sheets (SDS) and chemical supplier information.

Chemical and Physical Properties

This compound is a fluorinated aromatic carboxylic acid. Its properties are summarized in the table below.

| Property | Value |

| CAS Number | 194804-91-6 |

| Molecular Formula | C₇H₃BrF₂O₂ |

| Molecular Weight | 237.00 g/mol |

| Physical Form | Solid |

| Boiling Point | 288.1°C |

| Density | 1.9 g/cm³ |

| Refractive Index | 1.55 |

| Storage Temperature | Room temperature or 2-8°C |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Toxicological Information

Experimental Protocols

Specific experimental protocols for the determination of the hazard classifications for this compound are not publicly available. However, such classifications are typically determined using standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

-

Skin Irritation (OECD TG 404): This test typically involves applying the substance to the shaved skin of a rabbit and observing for signs of erythema (redness) and edema (swelling) over a period of time.

-

Eye Irritation (OECD TG 405): This test involves instilling the substance into the eye of a rabbit and observing for effects on the cornea, iris, and conjunctiva.

-

Specific Target Organ Toxicity - Single Exposure (OECD TG 407): This study in rodents would involve a single exposure to the substance, after which the animals are observed for clinical signs of toxicity, including respiratory irritation.

Handling, Storage, and First Aid

Handling:

-

Avoid breathing dust.

-

Use only in a well-ventilated area.

-

Wear protective gloves, eye protection, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep container tightly sealed.

-

Recommended storage at room temperature or between 2-8°C.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Skin Contact | IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

| Ingestion | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Ensure adequate ventilation.

-

Avoid dust formation.

-

Wear personal protective equipment.

-

Sweep up the material and place it in a suitable, closed container for disposal.

Fire-Fighting:

-

Suitable extinguishing media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific hazards: During a fire, irritating and toxic gases may be generated.

-

Protective equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Transportation

| Regulation | Information |

| UN Number | 2811 |

| Proper Shipping Name | Toxic solid, organic, n.o.s. (this compound) |

| Hazard Class | 6.1 (Poison) |

| Packing Group | III |

Visualizations

The following diagrams illustrate key safety and response workflows.

A Comprehensive Technical Guide to the Handling and Storage of 4-Bromo-2,3-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safe handling, storage, and disposal of 4-Bromo-2,3-difluorobenzoic acid (CAS No. 194804-91-6). The information herein is intended to support laboratory safety protocols and to ensure the integrity of the chemical for research and development applications.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its chemical structure and properties make it a valuable intermediate in the synthesis of various organic compounds, including quinolonecarboxylic acid derivatives used as antibiotics and anthranilic diamides developed as insecticides.[1]

| Property | Value |

| CAS Number | 194804-91-6 |

| Molecular Formula | C₇H₃BrF₂O₂ |

| Molecular Weight | 237.00 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥97% |

| pKa | 2.70 ± 0.10 (Predicted) |

| Storage Temperature | 2-8°C or Room Temperature (refer to supplier) |

Hazard Identification and Safety Precautions

This compound is classified as an irritant and may be harmful if not handled properly.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.

| Protective Equipment | Specification |

| Eye and Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. |

| Skin Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices. Wash and dry hands. |

| Respiratory Protection | Use a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask if handling in poorly ventilated areas or if dust formation is likely. |

| Body Protection | Wear a laboratory coat. |

General Handling Guidelines:

-

Minimize dust generation and accumulation.

-

Avoid contact with eyes, skin, and clothing.

-

Keep the container tightly closed when not in use.

-

Ensure adequate ventilation at the point of use.

Storage and Stability

Proper storage is essential to maintain the quality and stability of this compound.

| Storage Condition | Recommendation |

| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C, while others specify room temperature. Always refer to the manufacturer's instructions.[1] |

| Container | Store in a tightly closed, original container. |

| Incompatible Materials | Keep away from strong oxidizing agents. |

| Ventilation | Store in a well-ventilated area. |

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spills and Disposal

Spill Response:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE).

-

Avoid generating dust.

-

Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly with soap and water.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Consider dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.

Representative Experimental Workflow

The following diagram illustrates a general workflow for the use of this compound as a reactant in a chemical synthesis, such as the preparation of a substituted amide. This is a representative protocol and should be adapted based on the specific reaction being performed.

Caption: General laboratory workflow for a synthesis reaction.

Conclusion

This compound is a valuable research chemical that requires careful handling and storage to ensure the safety of laboratory personnel and to maintain its chemical integrity. Adherence to the guidelines outlined in this document, in conjunction with specific institutional safety protocols and the manufacturer's safety data sheet, is essential for its responsible use in research and development.

References

Spectroscopic Analysis of 4-Bromo-2,3-difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-Bromo-2,3-difluorobenzoic acid. These predictions are derived from the analysis of related compounds such as 4-bromobenzoic acid, various bromo-fluorobenzoic acids, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals for the two aromatic protons and the carboxylic acid proton. The chemical shift of the carboxylic acid proton can be broad and is highly dependent on the solvent and concentration.[1][2]

| Predicted ¹H NMR Data (in DMSO-d₆) | |

| Proton | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~13 |

| Aromatic CH | 7.5 - 8.0 |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbons attached to electronegative atoms (bromine and fluorine) and the carbonyl carbon will be significantly downfield. Aromatic carbons typically appear in the 120-150 ppm range. The carbonyl carbon of a carboxylic acid is expected in the 165-185 ppm region.[2]

| Predicted ¹³C NMR Data (in DMSO-d₆) | |

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | 165 - 170 |

| Aromatic C-F | 150 - 160 (with C-F coupling) |

| Aromatic C-F | 145 - 155 (with C-F coupling) |

| Aromatic C-Br | 120 - 130 |

| Aromatic C-COOH | 130 - 140 |

| Aromatic CH | 115 - 125 |

| Aromatic CH | 125 - 135 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid functional group and the substituted benzene ring.

| Predicted FT-IR Data (ATR) | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 |

| C=C stretch (Aromatic) | 1450 - 1600 |

| C-F stretch | 1100 - 1300 |

| C-Br stretch | 500 - 600 |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a distinctive M+2 peak with nearly equal intensity to the molecular ion peak will be observed, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

| Predicted Mass Spectrometry Data (EI) | |

| Fragment | Expected m/z |

| [M]⁺ (⁷⁹Br) | 236 |

| [M]⁺ (⁸¹Br) | 238 |

| [M-OH]⁺ | 219/221 |

| [M-COOH]⁺ | 191/193 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-25 mg of the solid this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[3]

-

The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to a volume of about 0.6-0.7 mL in a clean, dry vial.[4]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.[4]

-

If any solid particles remain, the solution must be filtered through a pipette with a cotton or glass wool plug into a clean NMR tube to prevent distortion of the magnetic field.[3]

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

Data Acquisition:

-

The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[5]

-

For ¹H NMR, the spectral width is set to encompass the expected chemical shifts, typically from 0 to 15 ppm.

-

For ¹³C NMR, a wider spectral width is used, generally from 0 to 200 ppm.

-

Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[5]

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a common technique for solid samples as it requires minimal to no sample preparation.[6][7]

Data Acquisition:

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry completely.[7]

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[8]

-

Collect the sample spectrum. Typically, spectra are recorded in the range of 4000 to 400 cm⁻¹.

-

After the measurement, clean the crystal surface thoroughly.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.[9]

Sample Introduction and Ionization:

-

A small amount of the sample (typically in the microgram range) is introduced into the mass spectrometer, often via a direct insertion probe for solid samples.

-

The sample is vaporized by heating in a high vacuum environment.[10][11]

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (the molecular ion).[10]

Mass Analysis and Detection:

-

The resulting ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. rsc.org [rsc.org]

- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 7. mt.com [mt.com]

- 8. s4science.at [s4science.at]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

A Technical Guide to the Solubility of 4-Bromo-2,3-difluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,3-difluorobenzoic acid in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages data from the structurally similar compound, 4-fluorobenzoic acid, as a predictive reference. Furthermore, it outlines a detailed experimental protocol for determining solubility and presents visual workflows to guide laboratory practices.

Understanding Solubility

Solubility is a critical physicochemical property in drug development and chemical research, influencing bioavailability, formulation, and synthesis. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For carboxylic acids like this compound, solubility is influenced by factors such as the polarity of the solvent, temperature, and the presence of functional groups that can engage in hydrogen bonding.

Quantitative Solubility Data (Proxy Data)

Table 1: Mole Fraction Solubility (x) of 4-Fluorobenzoic Acid in Various Organic Solvents at Different Temperatures (K)[1]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Isobutanol | 1-Pentanol | Ethyl Formate | Methyl Acetate | Ethyl Acetate | Acetonitrile | Acetone |

| 283.15 | 0.2985 | 0.2791 | 0.2598 | 0.2451 | 0.2398 | 0.2285 | 0.2189 | 0.1682 | 0.2015 | 0.1853 | 0.1287 | 0.2314 |

| 288.15 | 0.3342 | 0.3125 | 0.2913 | 0.2753 | 0.2687 | 0.2561 | 0.2452 | 0.1895 | 0.2268 | 0.2087 | 0.1453 | 0.2608 |

| 293.15 | 0.3738 | 0.3496 | 0.3262 | 0.3086 | 0.3006 | 0.2865 | 0.2741 | 0.2131 | 0.2551 | 0.2348 | 0.1641 | 0.2936 |

| 298.15 | 0.4178 | 0.3908 | 0.3649 | 0.3455 | 0.3361 | 0.3202 | 0.3061 | 0.2393 | 0.2868 | 0.2641 | 0.1853 | 0.3304 |

| 303.15 | 0.4668 | 0.4365 | 0.4079 | 0.3863 | 0.3755 | 0.3576 | 0.3415 | 0.2685 | 0.3224 | 0.2969 | 0.2091 | 0.3718 |

| 308.15 | 0.5214 | 0.4873 | 0.4556 | 0.4315 | 0.4192 | 0.3992 | 0.3807 | 0.3011 | 0.3624 | 0.3337 | 0.2359 | 0.4183 |

| 313.15 | 0.5822 | 0.5438 | 0.5087 | 0.4816 | 0.4678 | 0.4455 | 0.4242 | 0.3376 | 0.4074 | 0.375 | 0.2661 | 0.4707 |

| 318.15 | 0.6499 | 0.6067 | 0.5678 | 0.5372 | 0.5218 | 0.4971 | 0.4725 | 0.3785 | 0.458 | 0.4214 | 0.2999 | 0.5298 |

| 323.15 | 0.7252 | 0.6769 | 0.6337 | 0.5989 | 0.5818 | 0.5546 | 0.5262 | 0.4244 | 0.5149 | 0.4735 | 0.338 | 0.5964 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[2]

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of the appropriate solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.

-

-

Calculation of Solubility:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).

-

Visualizing the Workflow and Influencing Factors

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

4.2. Logical Relationship of Factors Influencing Solubility

The solubility of a compound like this compound is a complex interplay of several factors. The diagram below outlines these relationships.

Caption: Key factors influencing the solubility of an organic compound.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, the provided data for the analogous 4-fluorobenzoic acid offers a valuable predictive tool for researchers. The detailed experimental protocol for the shake-flask method provides a robust framework for in-house determination of its solubility in various organic solvents. Understanding the interplay of solute, solvent, and environmental factors is crucial for accurate solubility assessment and successful application in research and drug development.

References

Acidity and pKa of 4-Bromo-2,3-difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 4-Bromo-2,3-difluorobenzoic acid, a halogenated aromatic carboxylic acid of interest in medicinal chemistry and material science. This document outlines the predicted acidity of the compound, provides detailed experimental protocols for pKa determination, and discusses the structural factors influencing its acidic properties.

Core Concepts: Acidity and pKa

The acidity of a compound in solution is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, the pKa. The pKa value is a critical parameter in drug development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. A lower pKa value indicates a stronger acid, signifying a greater tendency to donate a proton (H⁺) in an aqueous environment. The dissociation of this compound in water is depicted in the following equilibrium:

Figure 1: Dissociation equilibrium of this compound in water.

The acidity of substituted benzoic acids is significantly influenced by the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups, such as halogens, increase the acidity (decrease the pKa) by stabilizing the resulting carboxylate anion through inductive effects.

Quantitative Data: pKa of this compound

The pKa of this compound has been predicted based on its chemical structure. For comparative purposes, the experimental pKa of the parent molecule, benzoic acid, is also provided.

| Compound | CAS Number | Molecular Formula | Predicted pKa | Reference pKa (Benzoic Acid) |

| This compound | 194804-91-6 | C₇H₃BrF₂O₂ | 2.70 ± 0.10[1] | 4.20 (in H₂O)[2] |

Experimental Protocols for pKa Determination

The pKa of an ionizable compound can be determined experimentally using various techniques. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of acidic and basic compounds.[3] It involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (this compound) and monitoring the resulting change in pH. The pKa is the pH at which the concentrations of the acidic and basic forms of the analyte are equal.

Methodology

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable co-solvent (e.g., methanol or ethanol) due to its limited aqueous solubility. Dilute the solution with a known volume of deionized water to a final concentration of approximately 1-5 mM.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a temperature-controlled vessel and immerse the calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Procedure: Record the initial pH of the analyte solution. Add small, precise increments of the titrant and record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH has passed the equivalence point by at least 2 pH units.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a Gran plot can be used for a more precise determination of the equivalence point and subsequently the pKa.

Figure 2: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can also be employed for pKa determination, particularly for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[4] This method involves measuring the absorbance of the compound in a series of buffer solutions with different, precisely known pH values.

Methodology

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2. Common buffer systems include phosphate, acetate, and borate buffers. Ensure the ionic strength of all buffer solutions is kept constant.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol).

-

Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer (typically below 1.0).

-

Spectrophotometric Measurement: Record the UV-Vis spectrum (or absorbance at a specific wavelength where the acidic and basic forms have different absorbances) for each of the buffered solutions.

-

Data Analysis: Plot the absorbance at the selected wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values.

Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.

Influence of Substituents on Acidity

The predicted pKa of 2.70 for this compound indicates that it is a significantly stronger acid than benzoic acid (pKa = 4.20).[1][2] This increased acidity is a direct consequence of the strong electron-withdrawing inductive effects of the fluorine and bromine substituents on the benzene ring.

-

Inductive Effect (-I): Both fluorine and bromine are highly electronegative atoms. They pull electron density away from the aromatic ring and, consequently, from the carboxyl group. This inductive withdrawal of electrons stabilizes the negative charge of the carboxylate anion formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.

The positioning of the fluorine atoms ortho and meta to the carboxylic acid group, along with the bromine atom para to it, collectively enhances the electron-withdrawing effect, leading to a substantial decrease in the pKa value compared to the unsubstituted benzoic acid.

Figure 4: Logical relationship of substituents to the acidity of this compound.

References

An In-depth Technical Guide to 4-Bromo-2,3-difluorobenzoic Acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,3-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. While a singular "discovery" event of this compound is not prominently documented in scientific literature, its synthesis and utility have been established through the advancement of organofluorine chemistry. This document details the prevalent synthetic methodology, key experimental protocols, and tabulated quantitative data. Furthermore, logical workflows and reaction pathways are illustrated using schematic diagrams to facilitate a deeper understanding for research and development professionals.

Introduction and Historical Context

The development of fluorinated aromatic compounds has been a significant area of research in medicinal and materials chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modified electronic characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 194804-91-6 | [1][2] |

| Molecular Formula | C₇H₃BrF₂O₂ | [1] |

| Molecular Weight | 237.00 g/mol | [1] |

| Melting Point | 196-198 °C | |

| Boiling Point | 288 °C | |

| Density | 1.872 g/cm³ | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the directed ortho-metalation (DoM) of 1-Bromo-2,3-difluorobenzene, followed by quenching with carbon dioxide.

Reaction Pathway

The overall synthetic transformation is depicted below:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials:

-

1-Bromo-2,3-difluorobenzene (CAS: 38573-88-5)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in an appropriate solvent (e.g., hexanes, THF)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1-Bromo-2,3-difluorobenzene and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium or LDA is added dropwise to the stirred solution of 1-Bromo-2,3-difluorobenzene at a rate that maintains the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 1-2 hours.

-

Carboxylation: An excess of crushed dry ice is added to the reaction mixture in one portion. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring.

-

Work-up: The reaction is quenched by the slow addition of water. The mixture is then acidified to a pH of approximately 1-2 with aqueous HCl.

-

Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Drying and Evaporation: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white crystalline solid.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis.

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceuticals: It serves as a precursor for the synthesis of quinolonecarboxylic acid derivatives, which are known for their antibiotic properties.

-

Agrochemicals: This compound is used in the preparation of anthranilic diamides, a class of insecticides.

The bromine atom allows for the introduction of various substituents through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the carboxylic acid group provides a site for amide bond formation and other transformations.

Conclusion

This compound is a synthetically important molecule whose utility is well-established in the field of applied organic chemistry. While its specific "discovery" is not a singular, celebrated event, its preparation via the logical and efficient route of directed ortho-metalation of 1-Bromo-2,3-difluorobenzene highlights the power of modern synthetic methodologies. This guide provides the essential technical details for its synthesis and an understanding of its properties, catering to the needs of researchers and professionals in drug development and chemical synthesis. The provided protocols and diagrams serve as a practical resource for the laboratory preparation and application of this versatile chemical intermediate.

References

Theoretical and Experimental Insights into 4-Bromo-2,3-difluorobenzoic Acid: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 4-Bromo-2,3-difluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While detailed theoretical studies on this specific molecule are not extensively available in public literature, this document consolidates the known data and draws parallels from closely related compounds to offer valuable insights for research and development.

Core Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This information is crucial for its identification, handling, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 194804-91-6 |

| Molecular Formula | C H BrF O |

| Molecular Weight | 237.00 g/mol |

| Melting Point | 196-198 °C |

| Boiling Point | 288 °C |

| Density | 1.872 g/cm³ |

| Flash Point | 128 °C |

Spectroscopic data, including 1H NMR, 13C NMR, and IR spectra, are often available from commercial suppliers but detailed academic studies with full spectral assignments for this compound are not readily found in the literature.

Theoretical Studies: A Comparative Perspective

In the absence of specific computational studies on this compound, we can infer the types of theoretical analyses that are valuable by examining research on analogous compounds. Density Functional Theory (DFT) is a powerful tool for understanding the structural, electronic, and spectroscopic properties of such molecules.

For instance, studies on related brominated and fluorinated benzoic acids typically involve:

-

Geometric Optimization: Calculation of the most stable molecular conformation, including bond lengths, bond angles, and dihedral angles.

-

Vibrational Analysis: Prediction of infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correlate with experimental data, aiding in the assignment of spectral bands to specific vibrational modes.

-

Electronic Properties: Determination of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): Visualization of the charge distribution on the molecule, which helps in predicting sites for electrophilic and nucleophilic attack.

These computational approaches provide a deeper understanding of the molecule's reactivity and physical properties, which is invaluable for designing synthetic pathways and predicting its behavior in biological systems.

Experimental Protocols: Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general method can be adapted from the synthesis of its isomers. The following is a representative, hypothetical protocol based on common organic synthesis techniques.

Reaction: Bromination of 2,3-difluorobenzoic acid.

Materials:

-

2,3-difluorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Anhydrous solvent (e.g., dichloromethane)

-

Sodium sulfite solution

-

Sodium bicarbonate solution

-

Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 2,3-difluorobenzoic acid in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add concentrated sulfuric acid with stirring.

-

Portion-wise, add N-Bromosuccinimide to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a beaker of ice water.

-

Add a sodium sulfite solution to neutralize any remaining bromine.

-

Extract the product with an organic solvent.

-

Wash the organic layer with a sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from an appropriate solvent system to yield pure this compound.

This is a generalized protocol and would require optimization for yield and purity.

Visualizing a Potential Application Workflow

As an intermediate in drug discovery, this compound can be utilized in the synthesis of more complex molecules with potential therapeutic activity. The following diagram illustrates a general workflow for its use in the development of a novel kinase inhibitor.

Methodological & Application

Synthesis of 4-Bromo-2,3-difluorobenzoic Acid: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 4-Bromo-2,3-difluorobenzoic acid, a valuable building block in medicinal chemistry and drug development. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including quinolonecarboxylic acid derivatives with antibiotic properties and anthranilic diamides used as insecticides.[1] The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a halogenated aromatic carboxylic acid. The presence of fluorine atoms can significantly influence the physicochemical properties of molecules, such as lipophilicity and metabolic stability, making this compound an attractive starting material for the design of novel therapeutic agents. The synthetic route described herein involves a directed ortho-metalation approach, a powerful strategy for the regioselective functionalization of aromatic rings.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process starting from the commercially available 1-bromo-2,3-difluorobenzene. The key transformation involves a lithium-halogen exchange followed by carboxylation.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocol is adapted from a similar synthesis of a related isomer, 4-bromo-2,5-difluorobenzoic acid, and is expected to provide the desired product in good yield.

Materials and Equipment

-

Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

-

Dry ice/acetone bath

-

Standard laboratory glassware

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 1-Bromo-2,3-difluorobenzene | 192.99 | 1.724 | >98% |

| n-Butyllithium (n-BuLi) | 64.06 | ~0.68 (in hexanes) | 2.5 M in hexanes |

| Dry Ice (solid CO₂) | 44.01 | ~1.56 | - |

| Diethyl ether (anhydrous) | 74.12 | 0.713 | >99.8% |

| Hydrochloric acid (HCl) | 36.46 | ~1.18 (conc.) | 37% |

| Sodium bicarbonate (NaHCO₃) | 84.01 | - | Saturated solution |

| Magnesium sulfate (MgSO₄) | 120.37 | - | Anhydrous |

Procedure

-

Reaction Setup: A dry 250 mL three-neck round-bottom flask is charged with 1-bromo-2,3-difluorobenzene (10.0 g, 51.8 mmol) and anhydrous diethyl ether (100 mL) under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium (2.5 M in hexanes, 22.8 mL, 57.0 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 2 hours.

-

Carboxylation: Crushed dry ice (approximately 30 g) is added portion-wise to the reaction mixture. The cooling bath is then removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring.

-

Work-up and Extraction: The reaction is quenched by the slow addition of 1 M hydrochloric acid (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution (2 x 50 mL). The aqueous bicarbonate layers are combined and acidified to a pH of ~2 with concentrated hydrochloric acid, resulting in the precipitation of a white solid.

-

Isolation and Characterization: The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound. The purity and identity of the product should be confirmed by NMR and mass spectrometry.

Expected Results and Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

| Parameter | Expected Value |

| Starting Material | |

| 1-Bromo-2,3-difluorobenzene | 10.0 g (51.8 mmol) |

| Reagents | |

| n-Butyllithium (2.5 M) | 22.8 mL (57.0 mmol) |

| Product | |

| This compound | ~10.2 g (assuming ~83% yield) |

| Characterization | |

| Molecular Formula | C₇H₃BrF₂O₂ |

| Molecular Weight | 237.00 g/mol |

| Appearance | White to off-white solid |

| Purity (by NMR) | >95% |

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

The reaction is performed at very low temperatures; care should be taken when handling the dry ice/acetone bath.

Conclusion

This protocol provides a reliable method for the synthesis of this compound. The described procedure is scalable and utilizes readily available starting materials and reagents. The successful synthesis of this compound will enable researchers to explore its potential in the development of new and improved pharmaceutical agents.

References

Application Notes and Protocols for the Laboratory Preparation of 4-Bromo-2,3-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive laboratory protocol for the synthesis of 4-Bromo-2,3-difluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route described is the regioselective carboxylation of 1-bromo-2,3-difluorobenzene via a directed ortho-lithiation reaction.

Introduction